

Technical Support Center: Reversal of Sodium Tauroolithocholate-Induced Cholestasis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Sodium tauroolithocholate

CAS No.: 6042-32-6

Cat. No.: B027308

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reversal of **Sodium tauroolithocholate** (TLC)-induced cholestasis. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental success. We understand the complexities of cholestasis research and aim to provide you with the necessary tools and knowledge to navigate your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of **Sodium tauroolithocholate** to induce cholestasis in experimental models.

Q1: What is **Sodium tauroolithocholate** (TLC) and why is it used to model cholestasis?

Sodium tauroolithocholate is a hydrophobic, monohydroxylated bile acid. It is used to induce cholestasis in experimental models because it disrupts the normal function of hepatocytes, leading to a rapid decrease in bile flow. The cholestasis induced by TLC is, at low doses, reversible, making it a valuable tool for studying the mechanisms of cholestasis and evaluating the efficacy of potential therapeutic agents.[1] The primary mechanism of TLC-induced cholestasis is believed to be the interference with the bile acid-independent fraction of bile flow, potentially through the precipitation of TLC in the biliary tree due to its poor water solubility.[2] [3]

Q2: What are the common experimental models for studying TLC-induced cholestasis?

The two most common models are:

- **In vitro:** Sandwich-cultured hepatocytes (SCHs) are a widely used in vitro model. In this system, hepatocytes are cultured between two layers of collagen, which allows them to maintain their polarity and form functional bile canaliculi.^{[2][3][4][5][6]} This model is excellent for studying the direct effects of compounds on hepatocyte function and bile acid transport.
- **In vivo:** The isolated perfused rat liver (IPRL) and whole animal models (rats, mice) are frequently used. The IPRL model allows for the controlled delivery of TLC and potential therapeutic agents directly to the liver while monitoring bile flow and other physiological parameters in real-time.^[7] In whole animal models, TLC is typically administered intravenously to induce cholestasis.^[4]

Q3: What are the key endpoints to measure in a TLC-induced cholestasis experiment?

Key endpoints include:

- **Bile Flow:** In in vivo and IPRL models, the direct measurement of bile flow rate is a primary indicator of cholestasis.
- **Biliary Excretion Index (BEI):** In sandwich-cultured hepatocytes, the BEI is a quantitative measure of biliary excretion. It is calculated as the fraction of a compound that accumulates in the bile canaliculi relative to the total amount in the cells and canaliculi.^{[4][5]}
- **Cell Viability/Cytotoxicity:** Assays such as Lactate Dehydrogenase (LDH) release are used to assess hepatocyte damage.
- **Biomarker Analysis:** Measurement of serum levels of alkaline phosphatase (ALP), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin are standard in vivo markers of cholestatic liver injury.^{[8][9][10]}
- **Transporter Localization:** Immunofluorescence imaging of key bile salt transporters, such as the Bile Salt Export Pump (BSEP), can reveal changes in their localization from the canalicular membrane to the cytoplasm, which is a hallmark of cholestasis.

Q4: What are the common therapeutic agents used to reverse TLC-induced cholestasis?

- Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that has multiple protective effects, including stimulating biliary secretion (choleretic effect), protecting hepatocytes from the toxicity of hydrophobic bile acids, and modulating intracellular signaling pathways to prevent apoptosis.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Farnesoid X Receptor (FXR) agonists (e.g., Obeticholic Acid): FXR is a nuclear receptor that plays a key role in regulating bile acid homeostasis. Activation of FXR by agonists like obeticholic acid can reduce bile acid synthesis and increase their excretion.[\[1\]](#)[\[14\]](#)[\[15\]](#)
- Taurocholate (TC): A primary bile acid that can prevent TLC-induced cholestasis, likely by forming mixed micelles with TLC, thereby increasing its solubility and facilitating its excretion.[\[3\]](#)

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during TLC-induced cholestasis experiments.

In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)

Problem	Potential Cause(s)	Troubleshooting Steps & Solutions
<p>Low Biliary Excretion Index (BEI) in Control Cells</p>	<p>Poor formation of bile canalicular networks. Suboptimal culture conditions. Loss of hepatocyte polarity.</p>	<p>Optimize Culture Conditions: Ensure proper collagen density and coating procedures. Allow sufficient time for cell attachment and polarization (typically 48-72 hours).[5] Verify Cell Quality: Use high-viability hepatocytes. If using cryopreserved cells, ensure proper thawing and handling procedures.[4] Confirm Network Formation: Visually inspect cultures for the formation of well-defined bile canalicular networks using phase-contrast microscopy.</p>
<p>High Variability in BEI Between Wells/Experiments</p>	<p>Inconsistent cell seeding density. Edge effects in the culture plate. Incomplete removal of Ca²⁺-free buffer.</p>	<p>Ensure Uniform Seeding: Use a consistent cell seeding density across all wells and experiments. Minimize Edge Effects: Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Thorough Washing: Ensure complete removal of the Ca²⁺-free buffer before adding the substrate to prevent premature disruption of tight junctions.[2]</p>
<p>No Significant Decrease in BEI After TLC Treatment</p>	<p>TLC concentration is too low. Insufficient incubation time. TLC has degraded.</p>	<p>Dose-Response Curve: Perform a dose-response experiment to determine the optimal TLC concentration for</p>

your specific cell type and experimental conditions. Time-Course Experiment: Conduct a time-course study to identify the optimal incubation time for inducing cholestasis. Freshly Prepare TLC: Prepare TLC solutions fresh for each experiment to ensure its potency.

Unexpected Cytotoxicity in Control or Low-Dose TLC Groups

Poor hepatocyte quality.
Contamination of cultures.
Issues with culture media or supplements.

Assess Cell Viability: Perform a viability assay (e.g., trypan blue exclusion) before and during the experiment. Check for Contamination: Regularly inspect cultures for signs of microbial contamination. Quality Control of Reagents: Ensure all media and supplements are of high quality and not expired.

In Vivo Models (IPRL and Whole Animal)

Problem	Potential Cause(s)	Troubleshooting Steps & Solutions
<p>Inconsistent Bile Flow Rates in Control Animals</p>	<p>Surgical variability. Anesthesia depth. Dehydration.</p>	<p>Standardize Surgical Procedure: Ensure consistent cannulation of the bile duct and portal vein.^[7] Monitor Anesthesia: Maintain a consistent level of anesthesia throughout the experiment. Maintain Hydration: Ensure animals are adequately hydrated before and during the experiment.</p>
<p>No Significant Cholestasis After TLC Administration</p>	<p>Incorrect TLC dosage. Rapid metabolism or clearance of TLC. Improper administration.</p>	<p>Verify Dosage Calculation: Double-check the calculation of the TLC dose based on the animal's body weight. Consider Infusion: For IPRL, a continuous infusion of TLC may be more effective than a bolus injection. Confirm IV Administration: Ensure the intravenous injection was successful and the full dose was delivered.</p>
<p>High Mortality Rate in TLC-Treated Animals</p>	<p>TLC dose is too high, leading to excessive toxicity. Underlying health issues in the animals.</p>	<p>Perform a Dose-Finding Study: Determine the maximum tolerated dose (MTD) of TLC in your animal model. Health Screening: Use healthy animals from a reputable supplier and allow for an acclimatization period before the experiment.</p>

Section 3: Detailed Experimental Protocols

Protocol 1: Induction and Reversal of Cholestasis in Sandwich-Cultured Rat Hepatocytes

Materials:

- Cryopreserved or freshly isolated rat hepatocytes
- Collagen-coated 24-well plates
- Hepatocyte culture medium
- **Sodium Tauro lithocholate (TLC)**
- Ursodeoxycholic acid (UDCA) or FXR agonist (e.g., Obeticholic Acid)
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
- Fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein)
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

- Hepatocyte Seeding and Culture:
 - Thaw and seed rat hepatocytes onto collagen-coated 24-well plates at a density that will achieve confluency.
 - Culture the cells for 48-72 hours to allow for the formation of bile canalicular networks.[5]
- Induction of Cholestasis:
 - Prepare a stock solution of TLC in a suitable solvent (e.g., DMSO).
 - Dilute the TLC stock solution in culture medium to the desired final concentrations (a dose-response is recommended, e.g., 10, 25, 50, 100 μM).

- Remove the culture medium from the hepatocytes and replace it with the TLC-containing medium.
- Incubate for a predetermined time (e.g., 24 hours).
- Treatment with Reversal Agents:
 - Prepare stock solutions of UDCA or an FXR agonist.
 - For reversal experiments, co-incubate the hepatocytes with TLC and the test compound, or add the test compound after a period of TLC pre-incubation.
- Assessment of Biliary Excretion (BEI):
 - Wash the cells with HBSS containing Ca²⁺/Mg²⁺.
 - Incubate one set of wells with HBSS containing Ca²⁺/Mg²⁺ (for total accumulation in cells + bile canaliculi) and another set with Ca²⁺/Mg²⁺-free HBSS (for accumulation in cells only) for 10 minutes at 37°C.[2]
 - Remove the buffers and add the fluorescent bile acid substrate in HBSS with Ca²⁺/Mg²⁺ to all wells.
 - Incubate for a short period (e.g., 10-15 minutes) to allow for uptake and biliary excretion.
 - Wash the cells with ice-cold buffer to stop the transport process.
 - Lyse the cells and measure the fluorescence intensity.
 - Calculate the BEI using the following formula: $BEI = \frac{[(\text{Fluorescence in Ca}^{2+}/\text{Mg}^{2+} \text{ buffer}) - (\text{Fluorescence in Ca}^{2+}/\text{Mg}^{2+}\text{-free buffer})]}{(\text{Fluorescence in Ca}^{2+}/\text{Mg}^{2+} \text{ buffer})} \times 100\%$ [4]
- Assessment of Cytotoxicity:
 - Collect the cell culture supernatant.
 - Perform an LDH assay according to the manufacturer's instructions.

Protocol 2: Immunofluorescence Staining of BSEP in Sandwich-Cultured Hepatocytes

Materials:

- Sandwich-cultured hepatocytes (treated as described in Protocol 1)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Primary antibody against BSEP
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium

Procedure:

- Fixation:
 - Wash the cells gently with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.[\[16\]](#)
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the cells with permeabilization buffer for 10 minutes at room temperature.[\[16\]](#)
 - Wash the cells three times with PBS.

- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-BSEP antibody in blocking buffer to the recommended concentration.
 - Incubate the cells with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the fluorescently-labeled secondary antibody in blocking buffer.
 - Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS.
 - Incubate with DAPI for 5 minutes to stain the nuclei.
 - Wash the cells with PBS.
 - Mount the coverslips onto microscope slides using mounting medium.
- Imaging:
 - Visualize the cells using a fluorescence or confocal microscope. Look for the localization of BSEP at the canalicular membranes in control cells and its internalization in TLC-treated cells.[\[17\]](#)

Section 4: Data Presentation and Interpretation

Table 1: Representative Data on BSEP Inhibition by Cholestatic Drugs

Compound	BSEP IC50 (μM)	Primary DILI Phenotype
Bosentan	12	Cholestatic/Mixed
Cyclosporine A	2.8	Cholestatic
Glibenclamide	13	Cholestatic
Troglitazone	1.1	Cholestatic/Hepatocellular
Nefazodone	4.5	Cholestatic/Hepatocellular

Note: IC50 values can vary depending on the experimental system used (e.g., membrane vesicles vs. cell-based assays). Data compiled from multiple sources.[\[18\]](#)[\[19\]](#)[\[20\]](#)
[\[21\]](#)

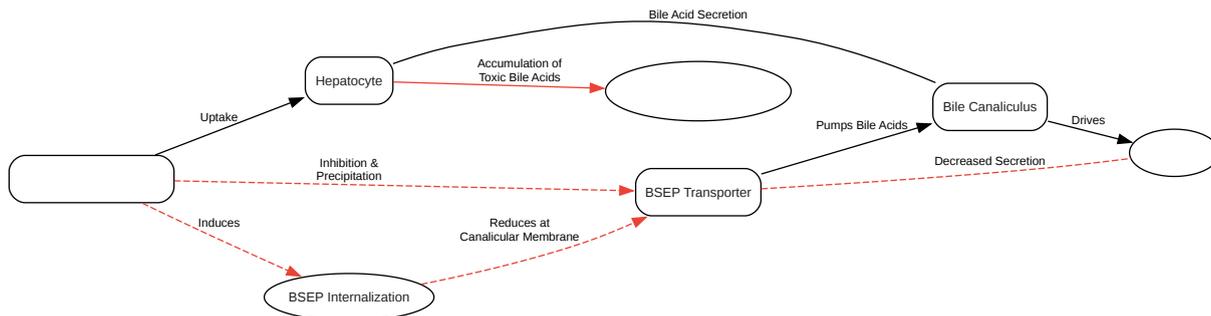
Table 2: Expected Changes in In Vivo Cholestasis Biomarkers

Biomarker	Expected Change in TLC-Induced Cholestasis	Interpretation
Serum ALP	Markedly Increased	Indicator of biliary epithelial cell damage and cholestasis.
Serum ALT/AST	Moderately Increased	Indicates secondary hepatocellular injury due to bile acid accumulation.
Serum Total Bilirubin	Increased	Reflects impaired biliary excretion of bilirubin.
Serum Total Bile Acids	Increased	Direct measure of impaired bile acid clearance by the liver.

Note: The magnitude of change will depend on the dose of TLC and the duration of the experiment. Data based on typical findings in rodent models of cholestasis.[\[9\]](#)[\[10\]](#)
[\[22\]](#)

Section 5: Signaling Pathways and Mechanisms of Action

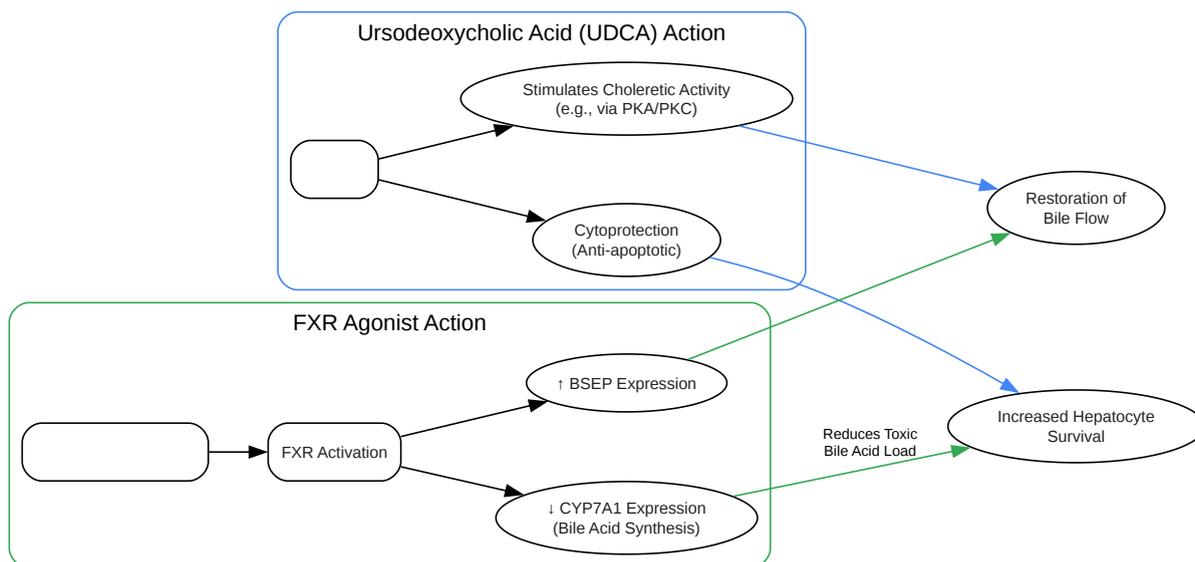
Diagram 1: Pathophysiology of TLC-Induced Cholestasis



[Click to download full resolution via product page](#)

Caption: Mechanism of **Sodium Tauro lithocholate (TLC)**-induced cholestasis.

Diagram 2: Reversal of Cholestasis by UDCA and FXR Agonists



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for UDCA and FXR agonists in reversing cholestasis.

Section 6: References

- Swift, B., Pfeifer, N. D., & Brouwer, K. L. (2010). Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity. *Drug Metabolism Reviews*, 42(3), 446–471.
- Liu, X., Chism, J. P., LeCluyse, E. L., Brouwer, K. R., & Brouwer, K. L. (1999). Correlation of biliary excretion in sandwich-cultured rat hepatocytes and in vivo in rats. *Drug Metabolism and Disposition*, 27(6), 637-644.
- Brouwer, K. L., Durham, S., & Vore, M. (1987). Reversal of tauro lithocholate-induced cholestasis by taurocholate in the isolated perfused rat liver. *Hepatology*, 7(4), 753-759.

- Critical Factors in the Assessment of Cholestatic Liver Injury In Vitro. (2016). *Methods in Molecular Biology*, 1425, 237-248.
- Fisher, M. M., Magnusson, R., & Miyai, K. (1971). Bile acid metabolism in mammals. I. The fate of cholytaurine in the hamster. *Laboratory Investigation; a Journal of Technical Methods and Pathology*, 25(1), 88-91.
- Funk, C., Roth, A., & Krähenbühl, S. (2001). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. *Toxicological Sciences*, 61(1), 134-142.
- Ghallab, A., & Hofmann, U. (2015). Highlight report: New methods for quantification of bile canalicular dynamics. *EXCLI Journal*, 14, 1264–1266.
- Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited. *Hepatology*, 36(3), 525-531.
- Roma, M. G., & Coleman, R. (2011). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. *Clinical Science*, 121(12), 523-544.
- Rodent models of cholestatic liver disease: A practical guide for translational research. (2019). *Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease*, 1865(5), 989-1004.
- In Vivo Imaging of Bile Accumulation and Biliary Infarction After Common Bile Duct Ligation in Rats. (2011). *The American Journal of Pathology*, 179(5), 2269-2279.
- Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. (2018). *International Journal of Molecular Sciences*, 19(11), 3463.
- Effect of known cholestatic compounds on BSEP/Bsep-mediated bile salt... (n.d.). ResearchGate.
- van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2006). The isolated perfused rat liver: standardization of a time-honoured model. *Laboratory Animals*, 40(3), 253-264.

- Immunofluorescence staining. (n.d.). Proteintech.
- Fiorucci, S., Antonelli, E., & Adorini, L. (2005). Obeticholic acid and other farnesoid-X-receptor (FXR) agonists in the treatment of liver disorders. *Pharmaceuticals*, 11(4), 101.
- Biliary excretion in primary rat hepatocytes cultured in a collagen-sandwich configuration. (1998). *Molecular Pharmacology*, 54(5), 849-857.
- Guest editorial: HIGHLIGHT REPORT: NEW METHODS FOR QUANTIFICATION OF BILE CANALICULAR DYNAMICS. (2015). *EXCLI Journal*, 14, 1264-1266.
- In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. (2017). *Archives of Toxicology*, 91(2), 511-530.
- Obeticholic Acid Induces Hepatotoxicity Via FXR in the NAFLD Mice. (2022). *Frontiers in Pharmacology*, 13, 869598.
- Cholestasis Assessment. (2023). Visikol.
- A modular analysis of bile canalicular function and its implications for cholestasis. (2023). *American Journal of Physiology-Gastrointestinal and Liver Physiology*, 324(6), G535-G544.
- Use of Sandwich-Cultured Hepatocytes To Evaluate Impaired Bile Acid Transport as a Mechanism of Drug-Induced Hepatotoxicity. (2007). *Molecular Pharmaceutics*, 4(6), 909-918.
- Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence. (2023). *STAR Protocols*, 4(3), 102438.
- Using a Graph Convolutional Neural Network Model to Identify Bile Salt Export Pump Inhibitors. (2023). *Journal of Chemical Information and Modeling*, 63(12), 3762-3771.
- Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation. (2022). *Scientific Reports*, 12(1), 15208.
- Schematic representation of ursodeoxycholic acid (UDCA)-induced... (n.d.). ResearchGate.
- Cholestasis. (n.d.). eClinpath.

- In Vitro Drug-Induced Liver Injury Prediction: Criteria Optimization of Efflux Transporter IC50 and Physicochemical Properties. (2017). *Toxicological Sciences*, 157(1), 165-176.
- Evaluation of Serum Bile Acid Profiles as Biomarkers of Liver Injury in Rodents. (2012). *Toxicological Sciences*, 128(1), 1-12.
- Drug-induced cholestasis assay in primary hepatocytes. (n.d.). ResearchGate.
- Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). BD Biosciences.
- BSEP immunofluorescence staining in human liver biopsies... (n.d.). ResearchGate.
- Highlight report: Imaging of bile ducts and the bile canalicular network. (2020). *EXCLI Journal*, 19, 1-4.
- Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. (2016). *Proceedings of the National Academy of Sciences*, 113(6), 1600-1605.
- Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- Liver function of rats with chronic cholestasis is impaired and... (n.d.). ResearchGate.
- Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry. (1989). *Journal of Clinical Investigation*, 83(1), 313-320.
- Novel BSEP and MDR3 Inhibition Assays for Investigating Drug- Induced Liver Injury. (n.d.). Biotranex.
- Immunofluorescence Protocol (for adherent cells). (n.d.). Arigo Biolaboratories.
- Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. (2014). *Journal of Pharmacology and Experimental Therapeutics*, 350(1), 147-157.
- Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis. (2021). *Cell Death & Disease*, 12(8), 773.

- Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry. (1989). *The Journal of Clinical Investigation*, 83(1), 313-320.
- Recognizing a cholestatic pattern on a liver function panel. (2021). Medmastery.
- Intravital imaging of cholestatic livers in mice. (2019). YouTube.
- Fine-scale visualizing the hierarchical structure of mouse biliary tree with fluorescence microscopy method. (2017). *Scientific Reports*, 7(1), 1-9.
- Ursodeoxycholic acid modulates the ubiquitin-proteasome degradation pathway of p53. (2010). *Biochemical Pharmacology*, 80(7), 1016-1023.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25811111/)]
- 2. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25811111/)]
- 3. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25811111/)]
- 4. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25811111/)]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. eclinpath.com [eclinpath.com]
- 9. academic.oup.com [academic.oup.com]

- [10. researchgate.net \[researchgate.net\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. Frontiers | Obeticholic Acid Induces Hepatotoxicity Via FXR in the NAFLD Mice \[frontiersin.org\]](#)
- [16. ptglab.com \[ptglab.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. bhsai.org \[bhsai.org\]](#)
- [21. academic.oup.com \[academic.oup.com\]](#)
- [22. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: Reversal of Sodium Tauroolithocholate-Induced Cholestasis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027308#reversal-of-sodium-tauroolithocholate-induced-cholestasis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com